2,6-Dichloronitrosobenzene
Overview
Description
3,5-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound is a white to cream-colored crystalline solid and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: 3,5-Dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Scientific Research Applications
3,5-Dihydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzaldehyde varies depending on its application. In antifungal research, it targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing various biological pathways .
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde): Similar in structure but with hydroxyl groups at the 3 and 4 positions.
2,4-Dihydroxybenzaldehyde: Another isomer with hydroxyl groups at the 2 and 4 positions.
Uniqueness: 3,5-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and complex organic molecules .
Properties
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-66-7 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?
A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?
A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].
Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?
A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.
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